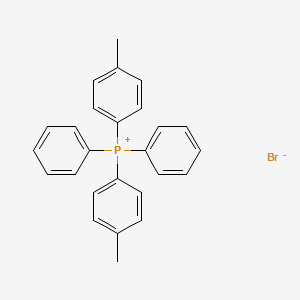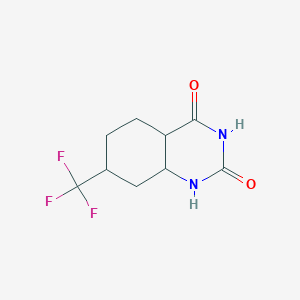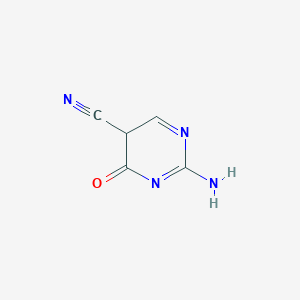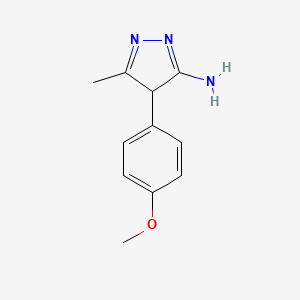
H-Gln-pNA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is particularly useful in the study of cysteine peptidases, such as cathepsins, due to its ability to be selectively cleaved by these enzymes . The compound is characterized by the presence of a glutamine residue linked to a p-nitroanilide group, which allows for the detection of enzymatic activity through colorimetric methods.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of H-Gln-pNA typically involves the coupling of L-glutamine with p-nitroaniline. This process can be achieved through various peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The reaction conditions often require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. This may include the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: H-Gln-pNA undergoes several types of chemical reactions, including hydrolysis and enzymatic cleavage. The compound is particularly susceptible to hydrolysis by cysteine peptidases, which cleave the amide bond between the glutamine residue and the p-nitroanilide group .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include cysteine peptidases such as cathepsins B and L. The reactions are typically carried out under mild conditions, with pH values ranging from 5 to 7, and at temperatures between 25°C and 37°C .
Major Products Formed: The major product formed from the enzymatic cleavage of this compound is p-nitroaniline, which can be detected colorimetrically due to its yellow color. This allows for the quantification of enzymatic activity in various assays .
Wissenschaftliche Forschungsanwendungen
H-Gln-pNA has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry: In chemistry, this compound is used as a substrate in enzymatic assays to study the activity and specificity of cysteine peptidases. It is also employed in the development of new inhibitors for these enzymes .
Biology: In biological research, this compound is used to investigate the role of cysteine peptidases in various physiological and pathological processes. This includes studies on protein degradation, antigen processing, and cell signaling .
Medicine: In medicine, this compound is utilized in diagnostic assays to detect the activity of cysteine peptidases in clinical samples. This is particularly relevant in the diagnosis of diseases such as cancer, where the activity of these enzymes is often dysregulated .
Industry: In the industrial sector, this compound is used in the production of diagnostic kits and reagents for research and clinical laboratories. Its ability to provide a colorimetric readout makes it a valuable tool for high-throughput screening applications .
Wirkmechanismus
The mechanism of action of H-Gln-pNA involves its cleavage by cysteine peptidases, resulting in the release of p-nitroaniline. The cleavage occurs at the amide bond between the glutamine residue and the p-nitroanilide group. This reaction is facilitated by the active site cysteine residue of the peptidase, which acts as a nucleophile to attack the carbonyl carbon of the amide bond .
Vergleich Mit ähnlichen Verbindungen
H-Gln-pNA can be compared to other similar compounds such as Glp-Phe-Gln-pNA and Glp-Phe-Gln-AMC. These compounds also serve as substrates for cysteine peptidases but differ in their selectivity and efficiency. For example, Glp-Phe-Gln-pNA has been shown to provide better differentiation between cathepsins L and B compared to this compound .
List of Similar Compounds:- Glp-Phe-Gln-pNA
- Glp-Phe-Gln-AMC
- Z-Arg-Arg-pNA
- Glp-Phe-Ala-pNA
- Glp-Phe-Ala-AMC
Eigenschaften
Molekularformel |
C11H14N4O4 |
|---|---|
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
(2S)-2-amino-N-(4-nitrophenyl)pentanediamide |
InChI |
InChI=1S/C11H14N4O4/c12-9(5-6-10(13)16)11(17)14-7-1-3-8(4-2-7)15(18)19/h1-4,9H,5-6,12H2,(H2,13,16)(H,14,17)/t9-/m0/s1 |
InChI-Schlüssel |
SKSRYSIARQUAOA-VIFPVBQESA-N |
Isomerische SMILES |
C1=CC(=CC=C1NC(=O)[C@H](CCC(=O)N)N)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C(CCC(=O)N)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B12342993.png)


![2-{3-benzyl-5,8-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12343000.png)



![[(2R,3S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] acetate](/img/structure/B12343036.png)
![4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12343044.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide](/img/structure/B12343062.png)


![6-methyl-1-pyrimidin-2-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12343081.png)
